molecular formula C26H28N2O5 B11325702 Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11325702
M. Wt: 448.5 g/mol
InChI Key: MZNYHTSKOFCZFU-UHFFFAOYSA-N
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Description

Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps

    Chromeno[2,3-c]pyrrol Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrol ring system.

    Introduction of Dimethylamino Propyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by the dimethylamino propyl moiety.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might confer specific biological activity.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in This compound sets it apart from other compounds. This uniqueness could confer specific reactivity or biological activity that makes it particularly valuable for certain applications.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-[2-[3-(dimethylamino)propyl]-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H28N2O5/c1-15-13-19-20(14-16(15)2)33-24-21(23(19)29)22(28(25(24)30)12-6-11-27(3)4)17-7-9-18(10-8-17)26(31)32-5/h7-10,13-14,22H,6,11-12H2,1-5H3

InChI Key

MZNYHTSKOFCZFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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